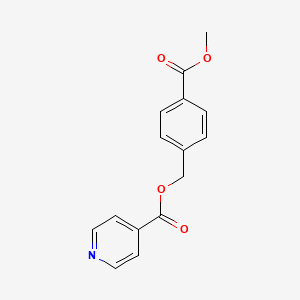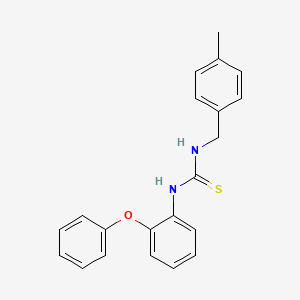
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea (MPPT) is a chemical compound that belongs to the class of thioureas. It is a white crystalline powder that is used in scientific research for various applications. MPPT is synthesized by a multistep process and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea is not fully understood, but it is believed to act on various cellular pathways. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It also inhibits the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to activate peroxisome proliferator-activated receptor gamma, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to increase the levels of adiponectin, which is involved in glucose and lipid metabolism. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has also been found to reduce the levels of triglycerides and cholesterol in animal models.
实验室实验的优点和局限性
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has various advantages and limitations for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
未来方向
There are several future directions for the study of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea. One potential direction is the study of its potential use in cancer treatment. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have antitumor activity, and further studies could explore its potential as a cancer therapy. Another potential direction is the study of its potential use in treating obesity and diabetes. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been found to have metabolic effects, and further studies could explore its potential as a treatment for these conditions. Additionally, further studies could explore the mechanism of action of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea and its potential use in other areas of scientific research.
合成方法
The synthesis of N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea involves a multistep process that includes the reaction of 2-bromoanisole with potassium thiocyanate to obtain 2-phenylthioanisole. This compound is then further reacted with 4-methylbenzyl chloride to obtain N-(4-methylbenzyl)-2-phenylthioanisole. Finally, this compound is reacted with phenoxyboronic acid to obtain N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea.
科学研究应用
N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been studied for its various scientific research applications. It has been found to have antitumor activity and has been studied for its potential use in cancer treatment. N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, N-(4-methylbenzyl)-N'-(2-phenoxyphenyl)thiourea has been studied for its potential use in treating obesity and diabetes.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-(2-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-16-11-13-17(14-12-16)15-22-21(25)23-19-9-5-6-10-20(19)24-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACMJGYMKGTRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-4-methylbenzamide](/img/structure/B5824050.png)
![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
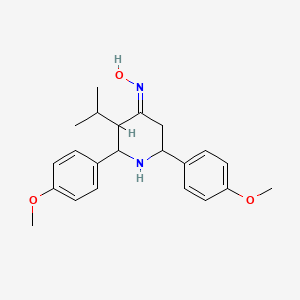
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)


![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5824089.png)
![2-methoxy-6-methyl-3-[5-(2-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5824101.png)

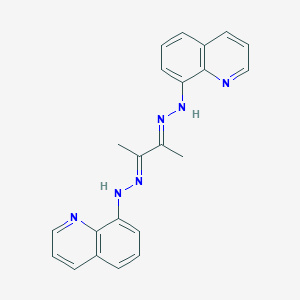
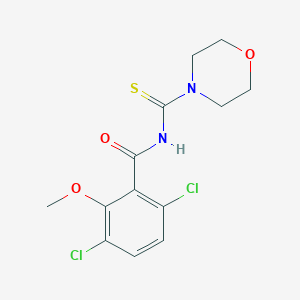
![5-[(3-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5824139.png)
